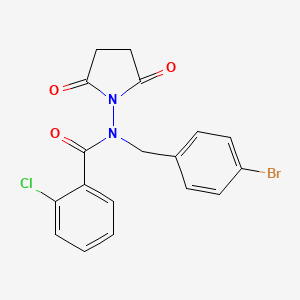![molecular formula C11H22NO5P B5137658 N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine](/img/structure/B5137658.png)
N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-allyl-N-[(diethoxyphosphoryl)methyl]-beta-alanine, commonly known as ALD-52, is a synthetic compound that belongs to the class of lysergamides. It is a derivative of LSD, a potent hallucinogenic drug that has been extensively studied for its psychoactive properties. ALD-52 is structurally similar to LSD, but it has been modified to enhance its stability and reduce its potency.
作用機序
ALD-52 acts on the serotonin receptors in the brain, specifically the 5-HT2A receptor. It binds to the receptor and activates it, leading to a cascade of intracellular events that result in altered neurotransmitter release and neuronal activity. This mechanism of action is similar to that of LSD, but the effects of ALD-52 are milder and longer-lasting.
Biochemical and Physiological Effects:
ALD-52 has been shown to induce altered perception, mood, and thought processes in humans. It can cause visual and auditory hallucinations, changes in time perception, and feelings of euphoria or anxiety. ALD-52 also affects physiological processes such as heart rate, blood pressure, and body temperature. These effects are similar to those of LSD, but the duration and intensity of the effects are milder.
実験室実験の利点と制限
ALD-52 has several advantages for use in lab experiments. It is relatively stable and easy to synthesize, making it a cost-effective alternative to LSD. ALD-52 also has a longer duration of action and milder effects, which allows for more precise dosing and easier monitoring of subjects. However, ALD-52 is still a potent hallucinogen and must be used with caution in lab experiments. It can cause unpredictable effects in some individuals and may not be suitable for all research purposes.
将来の方向性
ALD-52 has several potential future directions for research. It may be further investigated for its therapeutic potential in treating psychiatric disorders such as depression, anxiety, and addiction. ALD-52 may also be used as a tool in neuroscience research to study the neural basis of perception, cognition, and behavior. Additionally, ALD-52 may be used in combination with other drugs or therapies to enhance their effects or reduce their side effects. Further research is needed to fully understand the potential applications of ALD-52.
合成法
ALD-52 can be synthesized by several methods, including the reaction of diethylamine with 2-bromo-1-(1,3-dioxolan-2-yl)ethanone, followed by the reaction of the resulting intermediate with diethyl phosphoramidite. Another method involves the reaction of 1-acetyl-LSD with allyl bromide and diethyl phosphoramidite. Both methods yield ALD-52 as a white crystalline powder.
科学的研究の応用
ALD-52 has been used in scientific research to study its psychoactive properties and potential therapeutic applications. It has been found to have similar effects to LSD, including altered perception, mood, and thought processes. Studies have also shown that ALD-52 has a longer duration of action and a milder effect compared to LSD. ALD-52 has been investigated for its potential use in treating psychiatric disorders such as depression, anxiety, and addiction.
特性
IUPAC Name |
3-[diethoxyphosphorylmethyl(prop-2-enyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22NO5P/c1-4-8-12(9-7-11(13)14)10-18(15,16-5-2)17-6-3/h4H,1,5-10H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXUVWJWCNOMUTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CN(CCC(=O)O)CC=C)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22NO5P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-{[(2,2-diphenylcyclopropyl)carbonyl]amino}benzoate](/img/structure/B5137583.png)
![methyl 2-{[(1-cyclohexyl-5-oxo-3-pyrrolidinyl)carbonyl]amino}benzoate](/img/structure/B5137587.png)
![1-[3-(isopropylthio)propoxy]-4-methylbenzene](/img/structure/B5137597.png)

![N-(2-chlorophenyl)-N'-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]thiourea](/img/structure/B5137607.png)
![2-{2,4-dioxo-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidin-3-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5137631.png)

![N-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5137640.png)
![1-[(5-bromo-2-furyl)methyl]-4-phenylpiperazine](/img/structure/B5137651.png)
![methyl 1-[4-(ethoxycarbonyl)phenyl]-4-(2-furylmethylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5137659.png)
![3-[4-(2-fluorophenyl)-1-piperazinyl]-1-[4-(hexyloxy)phenyl]-2,5-pyrrolidinedione](/img/structure/B5137667.png)
